N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a hybrid organic compound featuring an anthraquinone core (9,10-dihydroanthracene-9,10-dione) linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazole-2-thiol moiety. This structure combines the redox-active anthraquinone group, known for its role in electron-transfer processes and pharmaceutical applications, with a thiadiazole ring, a heterocycle frequently exploited in medicinal chemistry for its antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c1-10-21-22-19(27-10)26-9-16(23)20-11-6-7-14-15(8-11)18(25)13-5-3-2-4-12(13)17(14)24/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFMAVIJEOUGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common approach is to start with the anthracene derivative, which undergoes oxidation to form the 9,10-dioxo-9,10-dihydroanthracene intermediate. This intermediate is then reacted with a thiadiazole derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The thiadiazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized anthracene derivatives, while reduction can lead to partially or fully reduced products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of anthraquinones exhibit significant anticancer properties. The compound in focus has shown promise in inhibiting cancer cell proliferation. For instance, research indicates that anthraquinone derivatives can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Properties
The incorporation of thiadiazole moieties into the anthraquinone structure enhances the compound's antimicrobial activity. Studies have reported that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Research suggests that anthraquinones can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .
Materials Science Applications
Dyes and Pigments
Anthraquinone derivatives are widely used as dyes due to their vibrant colors and stability. The compound can be utilized in the textile industry as a dyeing agent, providing intense colors while being resistant to fading upon exposure to light and washing .
Photovoltaic Materials
The unique electronic properties of anthraquinones make them suitable for use in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer is critical for enhancing the efficiency of solar cells .
Environmental Science Applications
Wastewater Treatment
Anthraquinone compounds have been investigated for their ability to degrade pollutants in wastewater treatment processes. Their redox properties allow them to participate in electron transfer reactions that can break down harmful organic compounds .
Bioremediation
The compound may also play a role in bioremediation strategies aimed at cleaning up contaminated environments. Its structural features can be modified to enhance biodegradability and target specific pollutants effectively .
Case Studies
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting gene expression, while the thiadiazole ring can interact with proteins, modulating their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s anthraquinone group replaces the phenoxy substituents seen in 5e–5k, likely enhancing π-stacking interactions but reducing solubility due to increased hydrophobicity.
- Thiadiazole derivatives with aromatic substituents (e.g., 5e, 5h) exhibit moderate melting points (132–140°C), while alkylthio variants (5f, 5g) show higher melting points (158–170°C), suggesting stronger intermolecular forces in the latter .
Anthraquinone-Based Analogues
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide ()
- Structure: Anthraquinone linked to a 2-methylbenzamide group.
- Synthesis: Prepared via DCC/DMAP-mediated coupling of 2-methylbenzoic acid with 1-aminoanthraquinone, yielding 24% .
N-(9,10-Dioxoanthracen-2-yl)-2-(R-thio)acetamides ()
- Structure : Variants with R-thio groups (e.g., benzyl, 4-fluorobenzyl) on the acetamide.
- Bioactivity: Demonstrated antioxidant (IC₅₀: 12–45 μM in DPPH assay) and antiplatelet (50–80% inhibition at 100 μM) activities, highlighting the anthraquinone-thioacetamide scaffold’s pharmacological versatility .
Sulfonamide and Pyrazole Hybrids ()
Compounds like 10a–d combine anthraquinone with sulfonamide and trifluoromethylpyrazole groups:
- Synthesis: Celecoxib derivatives coupled to anthraquinone sulfonamides under reflux conditions .
- Applications: Potential COX-2 inhibition, though biological data are unspecified.
Physicochemical and Pharmacokinetic Comparisons
*Estimates based on structural analogs.
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This compound features a unique anthracene-based structure combined with a thiadiazole moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the reaction of 9,10-dioxo-9,10-dihydroanthracene with 5-methyl-1,3,4-thiadiazole derivatives. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds similar to this compound using the National Cancer Institute's 60-cell line screening protocol. The results indicated that these compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Sensitivity |
|---|---|---|
| K562 (Leukemia) | 10 | Sensitive |
| HCT-15 (Colon) | 20 | Moderate |
| SK-MEL-5 (Melanoma) | 25 | Low Sensitivity |
The compound demonstrated notable activity against leukemia cell lines while showing lower efficacy against solid tumors .
Antioxidant Properties
Compounds with similar structures have been reported to exhibit antioxidant activity. The presence of the thiadiazole ring is believed to enhance the radical scavenging capacity of these compounds. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models .
Antiplatelet Activity
In addition to anticancer and antioxidant properties, research has indicated that these compounds may possess antiplatelet activity, which could be beneficial in preventing thrombotic events. The mechanism is thought to involve inhibition of platelet aggregation through modulation of signaling pathways involved in platelet activation .
Case Studies
- Case Study on Anticancer Activity : A recent study assessed the effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity towards leukemia cells with minimal effects on normal cells.
- Case Study on Antioxidant Effects : Another investigation focused on the antioxidant capabilities of this compound in a rat model subjected to oxidative stress. The administration of the compound resulted in a significant decrease in malondialdehyde levels and an increase in glutathione levels compared to control groups.
Q & A
Q. What are the common synthetic routes for N-(9,10-dioxoanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazolyl)sulfanyl]acetamide, and what challenges arise in purification?
Methodological Answer: The synthesis typically involves:
Oxidation of anthracene to 9,10-anthraquinone using oxidizing agents like K₂Cr₂O₇/H₂SO₄ .
Functionalization at position 2 via Friedel-Crafts acylation or nucleophilic substitution to introduce the thiadiazole-sulfanylacetamide moiety.
Amidation : Reacting the intermediate acyl chloride with ammonia or amines under anhydrous conditions .
Purification Challenges :
Q. How is the compound characterized spectroscopically, and what critical parameters validate its purity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include anthraquinone carbonyls (~180 ppm), thiadiazole C-S (110–120 ppm), and acetamide NH (~10 ppm, broad) .
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid) to confirm molecular ion [M+H]⁺ at m/z 421.1 (theoretical) and assess purity (>95%) .
- FT-IR : Anthraquinone C=O stretches (1660–1680 cm⁻¹) and thiadiazole C=N (1550 cm⁻¹) confirm functional groups .
Q. What initial biological screening approaches are used to evaluate its bioactivity?
Methodological Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ quantification) in ethanol, comparing to ascorbic acid .
- Antiplatelet Effects : ADP-induced platelet aggregation tests in human PRP, with IC₅₀ values normalized to aspirin .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying the thiadiazole moiety?
Methodological Answer:
- Substituent Variation : Replace 5-methyl on the thiadiazole with electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with DNA .
- Sulfanyl Linker Optimization : Introduce alkyl spacers (e.g., -CH₂CH₂-) to improve membrane permeability, assessed via logP calculations (XlogP ~2.5 for parent compound) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict HOMO-LUMO gaps and redox potentials linked to antioxidant efficacy .
Q. What mechanistic hypotheses explain its antiplatelet and DNA-intercalation activities?
Methodological Answer:
- DNA Intercalation : UV-Vis titration (hypochromicity at λ=260 nm) and ethidium bromide displacement assays quantify binding affinity (Kd ~10⁻⁶ M) .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) identifies potential interactions with COX-1/2 or P2Y12 receptors. Validate via enzymatic assays (e.g., COX inhibition kit) .
- ROS Scavenging : EPR spectroscopy detects superoxide (O₂⁻) and hydroxyl (·OH) radical quenching, correlating with thiadiazole’s electron-rich sulfur centers .
Q. How should researchers address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Purity Validation : Reanalyze batches via HPLC to rule out impurities (<95% purity skews IC₅₀ values) .
- Assay Standardization : Use internal controls (e.g., clopidogrel for antiplatelet assays) and standardized cell lines (ATCC-certified) .
- Solvent Effects : Test solubility in DMSO vs. saline; precipitation artifacts can falsely reduce activity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
